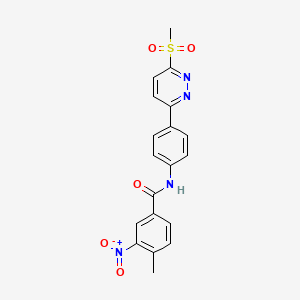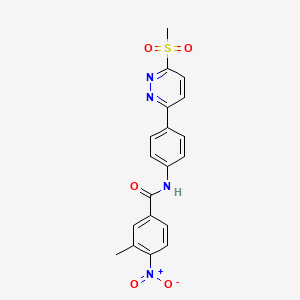
5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid
Übersicht
Beschreibung
5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as CPFTCA and is a member of the thiophene family of compounds.
Wirkmechanismus
The mechanism of action of CPFTCA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell division. This inhibition leads to the death of cancer cells and may also contribute to the compound's electron transport properties.
Biochemical and Physiological Effects:
CPFTCA has been shown to have cytotoxic effects on cancer cells, but its effects on normal cells are not well understood. Studies have suggested that this compound may have some toxic effects on normal cells, but more research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPFTCA in lab experiments is its excellent electron transport properties. This makes it a valuable tool for studying the properties of organic electronic devices. However, the synthesis of this compound can be challenging, and its cytotoxic effects on normal cells may limit its use in certain types of experiments.
Zukünftige Richtungen
There are numerous future directions for research on CPFTCA. One potential area of research is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of research is the study of CPFTCA's potential applications in organic electronics, including the development of new electronic devices that utilize this compound.
In addition to these areas of research, there is also potential for further study of CPFTCA's anti-cancer properties. This could include the development of new cancer treatments that utilize this compound, as well as further studies on its effects on normal cells.
Conclusion:
In conclusion, 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid is a compound that has been the subject of numerous scientific studies due to its potential applications in various fields. Its excellent electron transport properties make it a valuable tool for studying organic electronics, while its cytotoxic effects on cancer cells make it a potential candidate for use in cancer treatment. Further research is needed to fully understand its biochemical and physiological effects, as well as its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
CPFTCA has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics. CPFTCA has been shown to have excellent electron transport properties, making it a potential candidate for use in electronic devices such as transistors and solar cells.
In addition to its applications in organic electronics, CPFTCA has also been studied for its potential use as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for use in cancer treatment.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-3-formylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO3S/c13-9-3-1-7(2-4-9)10-5-8(6-14)11(17-10)12(15)16/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXIBTDPPIJCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731495 | |
| Record name | 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid | |
CAS RN |
921592-97-4 | |
| Record name | 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304191.png)
![N-(4-acetylphenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304200.png)
![3-((2,5-dimethylbenzyl)thio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304211.png)





![4-methoxy-N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B3304254.png)

![N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B3304271.png)

![N-[3-(diethylamino)propyl]piperidine-4-carboxamide](/img/structure/B3304290.png)
![4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol](/img/structure/B3304293.png)